AChE Inhibition Potency: Direct Comparison of 7-Amino-2-methylchromone (AMC) vs. 3-Cyanochromone (CyC) vs. Donepezil
In a head-to-head colorimetric enzymatic assay, 7-amino-2-methylchromone (AMC) and 3-cyanochromone (CyC) were evaluated for acetylcholinesterase (AChE) inhibition alongside the FDA-approved drug donepezil. The IC50 values were determined under identical experimental conditions [1].
| Evidence Dimension | AChE inhibition potency (IC50) |
|---|---|
| Target Compound Data | 103.09 ± 11.90 nM |
| Comparator Or Baseline | 3-Cyanochromone (CyC): 85.12 ± 6.70 nM; Donepezil: 74.13 ± 8.30 nM |
| Quantified Difference | CyC is 1.21-fold more potent than AMC; AMC is within ~1.4-fold of donepezil |
| Conditions | Colorimetric enzymatic assay (Ellman's method) in aqueous buffer, pH 7.4, 25°C |
Why This Matters
While AMC is slightly less potent than CyC, it exhibits only ~5% reduction in inhibition potency in the presence of human serum albumin (HSA), compared to ~32% reduction for CyC, making AMC a more robust inhibitor under physiologically relevant conditions [1].
- [1] Rohman M.A. et al., Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation, BioImpacts, 2019, 9(2), 79-88 View Source
